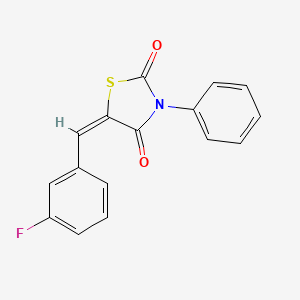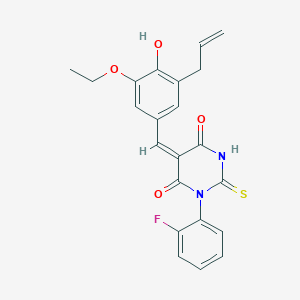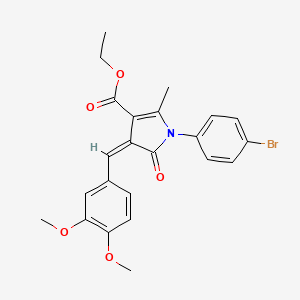
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FBPT, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs) and improve insulin sensitivity. In
Aplicaciones Científicas De Investigación
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields such as diabetes, cancer, and neurodegenerative diseases. In diabetes, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has anti-inflammatory properties that can reduce the risk of developing insulin resistance and metabolic syndrome. In cancer, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-angiogenic properties that can prevent the formation of new blood vessels that supply nutrients to tumors. In neurodegenerative diseases, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of Alzheimer's and Parkinson's diseases.
Mecanismo De Acción
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its effects through the modulation of PPARs, which are nuclear receptors that regulate gene expression in response to ligand binding. PPARs are involved in various physiological processes such as lipid metabolism, glucose homeostasis, and inflammation. 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in insulin sensitivity, lipid metabolism, and anti-inflammatory responses. 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also inhibits the activity of PPARα and PPARδ, which are involved in fatty acid oxidation and energy expenditure, respectively.
Biochemical and Physiological Effects
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects that are relevant to its therapeutic applications. In vitro studies have demonstrated that 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can increase glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells. It can also reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in adipose tissue and macrophages. In cancer cells, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In neurons, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other thiazolidinediones such as rosiglitazone and pioglitazone. However, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has some limitations that should be taken into consideration when designing experiments. It has low potency compared to other PPARγ agonists and may require higher concentrations to achieve significant effects. It also has low selectivity for PPARγ and may activate other nuclear receptors such as PPARα and PPARδ at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione that could lead to new therapeutic applications and insights into its mechanism of action. One direction is to explore the effects of 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione on other diseases such as cardiovascular disease, liver disease, and autoimmune disorders. Another direction is to investigate the role of 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in modulating the gut microbiome, which has been shown to play a crucial role in metabolic health and disease. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. Finally, the development of more potent and selective PPARγ agonists based on the structure of 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione could lead to new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde and 3-phenylthioacetic acid to form 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate and requires a high temperature and pressure. The resulting compound can be purified through recrystallization or chromatography.
Propiedades
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCPRBRXWFCASI-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5916226.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916229.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)


![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)